Methyl 6-methoxy-1H-indole-5-carboxylate
Overview
Description
Methyl 6-methoxy-1H-indole-5-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by a methoxy group at the 6th position and a carboxylate ester at the 5th position of the indole ring.
Mechanism of Action
Target of Action
Methyl 6-methoxy-1H-indole-5-carboxylate, as an indole derivative, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have shown a high affinity for multiple receptors . This makes them useful in the development of new derivatives with potential therapeutic applications .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A, suggesting they may affect viral replication pathways .
Result of Action
Given the diverse biological activities of indole derivatives, it is likely that this compound could have a wide range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Methyl 6-methoxy-1H-indole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the biosynthesis of protein kinase inhibitors . The compound’s interactions with these biomolecules often involve binding to specific active sites, leading to inhibition or activation of enzymatic activity. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have demonstrated antiviral activity by inhibiting viral replication . Additionally, these compounds can modulate inflammatory responses and exhibit anticancer properties by inducing apoptosis in cancer cells . Understanding these cellular effects is essential for developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to changes in their activity. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are key to understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are crucial for understanding the compound’s long-term impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the compound may undergo hydroxylation or demethylation reactions catalyzed by cytochrome P450 enzymes . These metabolic transformations can influence the compound’s biological activity and pharmacokinetics. Additionally, this compound may affect metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation in certain tissues or cellular compartments can influence its therapeutic effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-methoxy-1H-indole-5-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which typically uses cyclohexanone and phenylhydrazine hydrochloride as starting materials. The reaction is catalyzed by methanesulfonic acid under reflux conditions in methanol, yielding the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum output and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the methoxy group or other positions on the indole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 6-methoxy-1H-indole-5-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
Indole-3-carboxylic acid: Another indole derivative with significant biological activity.
5-Hydroxyindole-3-acetic acid: A metabolite of serotonin with various physiological roles.
Uniqueness
Methyl 6-methoxy-1H-indole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6th position and carboxylate ester at the 5th position make it a valuable intermediate in the synthesis of complex indole derivatives with potential therapeutic applications.
Properties
IUPAC Name |
methyl 6-methoxy-1H-indole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-6-9-7(3-4-12-9)5-8(10)11(13)15-2/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVBFGGHYOUQIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697537 | |
Record name | Methyl 6-methoxy-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251107-30-9 | |
Record name | Methyl 6-methoxy-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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